4-Isopropylisobenzofuran-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6(2)7-4-3-5-8-9(7)11(13)14-10(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZMJNYFJUWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Isopropylisobenzofuran 1,3 Dione and Its Analogues
Transition Metal-Catalyzed Annulation Strategies
Transition metal catalysis provides powerful tools for the construction of complex cyclic molecules from simpler precursors. In the context of isobenzofuran-1,3-dione synthesis, these methods are prized for their efficiency and selectivity. Palladium, in particular, has emerged as a key metal in mediating these transformations. mdpi.comrsc.org
A prominent strategy for synthesizing 4-substituted isobenzofuran-1,3-diones is the palladium-catalyzed oxidative carbonylative [4+1] annulation of aromatic acids. rsc.org This method involves the direct carbonylation of a C-H bond on the aromatic ring of a benzoic acid derivative. In a notable study, various 3-substituted benzoic acids were successfully converted into the corresponding 4-substituted isobenzofuran-1,3-diones. The reaction typically employs a palladium catalyst, such as Pd(TFA)₂, and an oxidant, like CF₃CO₂Ag, under a carbon monoxide atmosphere (or using a CO source) at elevated temperatures. rsc.org
This approach is advantageous as it starts from readily available benzoic acids and constructs the anhydride (B1165640) ring in a single, atom-economical step. rsc.org The reaction proceeds via C-H activation, followed by carbon monoxide insertion and reductive elimination to form the cyclic anhydride product. rsc.orgrsc.org Research has demonstrated the synthesis of various analogues, providing a strong indication that this method is applicable for preparing 4-isopropylisobenzofuran-1,3-dione from 3-isopropylbenzoic acid.
Detailed findings from the palladium-catalyzed synthesis of analogous compounds are presented below:
| Entry | Starting Material (Benzoic Acid) | Product (4-Substituted Isobenzofuran-1,3-dione) | Yield (%) |
| 1 | 2-Methylbenzoic acid | 4-Methylisobenzofuran-1,3-dione | 70 |
| 2 | 4-Ethylbenzoic acid | 4-Ethylisobenzofuran-1,3-dione | 63 |
| 3 | 4-Benzylbenzoic acid | 4-Benzylisobenzofuran-1,3-dione | 70 |
| 4 | 4-Chlorobenzoic acid | 4-Chloroisobenzofuran-1,3-dione | 50 |
| Table compiled from data in source rsc.org. |
Photochemical and Radical-Mediated Synthesis of Isobenzofuran-1,3-diones
Photochemical methods offer unique pathways for synthesizing complex molecules by utilizing light to generate highly reactive intermediates. beilstein-journals.orgresearchgate.net The synthesis of isobenzofuran-1,3-diones and related structures like isobenzofuran-1(3H)-ones can be achieved through photochemical rearrangements or cycloadditions. cbijournal.com For instance, the photolysis of N-substituted inden-1,3-diones has been shown to produce (Z)-3-(alkoxymethylene)isobenzofuran-1(3H)-ones stereoselectively. cbijournal.com
Radical-mediated reactions also represent a viable, though less common, route. These reactions can be initiated photochemically, often without the need for a catalyst, through the formation of an electron donor-acceptor (EDA) complex. nih.gov This complex can absorb light and undergo a single-electron transfer to generate radical intermediates that can cyclize to form heterocyclic structures. nih.govmdpi.com While direct application to this compound is not extensively documented, these principles form a basis for potential synthetic strategies. One study demonstrated the one-step synthesis of substituted isobenzofuran-1,3-diones from indane derivatives using subcritical water under oxygen pressure, a process that can involve radical mechanisms. researchgate.net
One-Pot and Multi-Component Reaction (MCR) Approaches to Dione (B5365651) Systems
One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex products from three or more reactants in a single reaction vessel, minimizing waste and simplifying purification. tcichemicals.combeilstein-journals.org These approaches are particularly valuable in combinatorial chemistry and drug discovery. tcichemicals.com Several MCRs have been developed for the synthesis of isoindoline-1,3-dione derivatives, which are nitrogen analogues of isobenzofuran-1,3-diones. clockss.orgnih.govresearchgate.net
For example, a one-pot, three-component reaction of isobenzofuran-1,3-dione (phthalic anhydride), thiocarbohydrazide, and an α-halocarbonyl compound can produce complex heterocyclic systems. clockss.org Another approach involves the reaction of ninhydrin (B49086) with amino-naphthoquinones in acetic acid, followed by oxidation, to yield spiro-isobenzofuran compounds in a one-pot procedure. acs.org The development of similar MCRs for the direct synthesis of substituted isobenzofuran-1,3-diones from acyclic or simple cyclic precursors is an area of ongoing interest. Such a strategy could potentially involve the reaction of a diene, a dienophile, and a carbon monoxide source in a domino reaction sequence.
Regioselective Synthesis of Substituted Isobenzofuran-1,3-diones
Achieving regioselectivity is crucial when synthesizing a specific isomer like this compound. The challenge lies in directing the functionalization or cyclization to the desired position on the aromatic ring. One established method for producing 4-substituted phthalic anhydrides involves a Diels-Alder reaction between a halomaleic anhydride and a specifically substituted conjugated diene. google.com The resulting cycloadduct is then aromatized to yield the final product. This method provides excellent control over the substituent's position. google.com
Another powerful approach is the regioselective functionalization of a pre-existing phthalazinone ring system, followed by conversion to the anhydride. For instance, phthalazin-1(2H)-ones can be regioselectively brominated and then subjected to further reactions. acs.org More directly, the palladium-catalyzed oxidative carbonylative annulation of 3-isopropylbenzoic acid, as discussed previously, would be an inherently regioselective method, as the C-H activation is directed by the existing carboxylic acid group to the ortho position, leading specifically to the 4-isopropyl substituted product. rsc.org
Investigation of Reaction Conditions and Solvent Effects
The efficiency, yield, and selectivity of synthetic reactions are highly dependent on the chosen conditions, including the catalyst, solvent, temperature, and reaction time. For transition metal-catalyzed reactions, the choice of ligand can be critical. In palladium-catalyzed carbonylations, ligands such as dppb (1,4-bis(diphenylphosphino)butane) are often employed to stabilize the palladium center and promote the desired reactivity. nsf.govnih.gov
Solvent choice can dramatically influence reaction outcomes. In the synthesis of 3-indolyl substituted phthalides, chloroform (B151607) was found to be the optimal solvent, providing a 95% yield, whereas solvents like THF, methanol, or ethanol (B145695) resulted in significantly lower yields or different products entirely. scirp.org Similarly, for the one-pot synthesis of spiro-isobenzofuran compounds, acetic acid was determined to be the ideal solvent for the initial condensation step. acs.org In photochemical reactions, the solvent can affect the stability and reactivity of the excited states and radical intermediates; acetone (B3395972) is a common solvent for such transformations. cbijournal.com Optimization studies for the palladium-catalyzed annulation of aromatic acids identified acetonitrile (B52724) as a suitable solvent and a reaction temperature of 150 °C as effective. rsc.org
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Key Finding | Source |
| Friedel-Crafts Alkylation | TsOH·H₂O | Chloroform | Room Temp. | Chloroform gave the highest yield (95%). | scirp.org |
| Pd-Catalyzed Annulation | Pd(TFA)₂ / CF₃CO₂Ag | Acetonitrile | 150 | Optimal conditions for the synthesis of 4-substituted phthalic anhydrides. | rsc.org |
| Photolysis | Acetone (solvent) | Not specified | High yields of (Z)-isomers. | cbijournal.com | |
| Pd-Catalyzed Carbonylation | Pd(OAc)₂ / Neolephos | Toluene | 40 | Specific ligand (Neolephos) was key for high chemoselectivity. | nih.gov |
| Condensation/Oxidation | Acetic Acid / H₅IO₆ | Acetic Acid | 50-70 | Acetic acid was optimal for the initial condensation step. | acs.org |
Chemical Reactivity and Transformation Pathways of 4 Isopropylisobenzofuran 1,3 Dione
Reactions Involving the Anhydride (B1165640) Functional Group
The anhydride moiety is the most reactive part of the molecule, readily undergoing nucleophilic acyl substitution.
The core reactivity of the cyclic anhydride is defined by nucleophilic acyl substitution. This process occurs via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org A nucleophile first attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. libretexts.orglibretexts.org Subsequently, this intermediate collapses, reforming a carbonyl group and expelling the carboxylate group to achieve ring opening. libretexts.orgyoutube.com
This reaction pathway is general for carboxylic acid derivatives and can be initiated by a wide range of nucleophiles. libretexts.org For instance, reaction with water (hydrolysis) yields the corresponding dicarboxylic acid, 2-isopropylphthalic acid. Alcoholysis, the reaction with an alcohol, results in the formation of a monoester. libretexts.org Similarly, aminolysis with ammonia (B1221849) or an amine affords a monoamide. libretexts.org An example of this is the reaction of 4-nitroisobenzofuran-1,3-dione with methanol, which upon heating, results in the ring-opened product, 2-methoxycarbonyl-6-nitro-benzoic acid. epo.org The reactivity of the anhydride can be influenced by steric hindrance from the adjacent isopropyl group. khanacademy.org
The general mechanism under basic conditions can be summarized as follows:
Nucleophilic Attack: The nucleophile adds to a carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com
Ring Opening: The C=O bond reforms, and the carbon-oxygen bond within the anhydride ring cleaves, leading to the ring-opened product. youtube.com
The dicarboxylic acid or monoester/monoamide products resulting from the ring-opening of 4-isopropylisobenzofuran-1,3-dione are themselves valuable intermediates for further functionalization. The carboxylic acid groups can be converted into a variety of other functional groups. thermofisher.com
A common strategy is the conversion of the carboxylic acid to an activated ester, such as a succinimidyl ester, which can then readily react with nucleophiles. thermofisher.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to facilitate the coupling of carboxylic acids with amines, hydrazines, or hydroxylamines in aqueous solutions. thermofisher.comdiva-portal.org The efficiency of these couplings can be enhanced by the addition of N-hydroxysulfosuccinimide (NHSS). thermofisher.com
Another derivatization approach involves reacting the carboxylic acid with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like EDC. diva-portal.orgnih.gov This method is often employed to improve the chromatographic behavior and mass spectrometric detection of carboxylic acids. diva-portal.orgnih.gov
Table of Common Derivatization Reactions for Carboxylic Acids
| Reagent(s) | Product Functional Group | Purpose |
|---|---|---|
| Alcohol, Acid Catalyst | Ester | Protection, improve solubility |
| Amine, EDC | Amide | Peptide synthesis, bioconjugation thermofisher.comdiva-portal.org |
| 3-Nitrophenylhydrazine (3-NPH), EDC | Hydrazone | Analytical derivatization for LC-MS diva-portal.orgnih.gov |
Transformations at the Isopropyl Substituent
While the anhydride and aromatic ring are typically more reactive, the isopropyl group can also undergo transformations, usually under more forcing conditions. Standard free-radical halogenation reactions, for example, could selectively functionalize the tertiary benzylic position. Subsequent elimination could introduce a double bond, creating an isopropenyl substituent, which would then be available for a wide range of addition reactions. Oxidation of the isopropyl group could lead to the corresponding alcohol or ketone, although this might be challenging without affecting other parts of the molecule.
Electrophilic and Nucleophilic Aromatic Functionalization of the Benzo Fused Ring
The benzene (B151609) ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity is heavily influenced by the existing substituents.
Electrophilic Aromatic Substitution (SEAr): The anhydride group is strongly deactivating and meta-directing due to the electron-withdrawing nature of the carbonyl groups. The isopropyl group is a weak activator and is ortho-, para-directing. The positions open to electrophilic attack are C5, C6, and C7. The directing effects of the two substituents are conflicting. The powerful deactivating effect of the anhydride will generally disfavor electrophilic substitution, often requiring harsh reaction conditions. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult on simple benzene rings unless they are activated by strongly electron-withdrawing groups. nih.govmdpi.com For SNAr to occur on the benzene ring of this compound, a leaving group (like a halogen) would need to be present on the ring, and the ring would need to be further activated. For example, in related dinitroisoindoline-1,3-dione systems, a nitro group can be displaced by a nucleophile like a triazole. researchgate.net The presence of the anhydride group does increase the electrophilicity of the aromatic ring, but typically not enough for direct substitution of hydrogen. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder) with the Isobenzofuran-1,3-dione Core
Cycloaddition reactions are powerful tools for constructing cyclic systems. libretexts.org The isobenzofuran-1,3-dione core itself is not a typical diene for Diels-Alder reactions. However, related systems like indane-1,3-diones can participate in cycloadditions. For instance, derivatives of indane-1,3-dione can act as activated olefins in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides to form spirocyclic compounds. nih.govmdpi.com
While the fused benzene ring is generally unreactive as a diene in Diels-Alder reactions, the double bonds of the heterocyclic portion of a related isoindole-dione can act as dienophiles. ahievran.edu.tr More relevantly, urazoles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are highly reactive dienophiles that readily undergo [4+2] cycloaddition reactions with dienes. acgpubs.org Although this compound itself is not the typical partner for these reactions, its derivatives, particularly if a double bond were introduced into the five-membered ring, could potentially participate in such transformations.
Oxidative and Reductive Manipulations
The this compound molecule has several sites that can be targeted by oxidation or reduction.
Oxidation: Strong oxidation of the molecule would likely lead to the cleavage of the aromatic ring or the isopropyl group. For instance, oxidation of the related indane-1,3-dione with a strong oxidant like sodium hypochlorite (B82951) results in phthalic acid. encyclopedia.pub Milder oxidation could potentially target the isopropyl group, as discussed previously.
Reduction: The carbonyl groups of the anhydride are susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the anhydride to the corresponding diol, 3-isopropyl-1,2-bis(hydroxymethyl)benzene. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), might selectively reduce one carbonyl group, especially after ring-opening to the dicarboxylic acid, or potentially lead to lactones. masterorganicchemistry.com The reduction of carboxylic acid derivatives with hydride reagents is a common transformation. libretexts.org
Derivatives and Structural Analogues of 4 Isopropylisobenzofuran 1,3 Dione in Chemical Research
Synthesis and Systematic Study of Alkyl and Aryl-Substituted Isobenzofuran-1,3-diones
The strategic placement of alkyl and aryl groups on the isobenzofuran-1,3-dione framework is a key area of chemical research. These substituents can modulate the reactivity and physical properties of the parent compound.
One notable synthetic approach involves the preparation of aryl-substituted derivatives, such as 5-phenoxy-1(3H)-isobenzofuranone. google.com This process can be achieved by treating N-substituted-4-nitrophthalimide with sodium phenoxide, followed by a regioselective reduction using zinc in the presence of a base. google.com This method highlights a two-step pathway to introduce an aryloxy group onto the phthalide (B148349) structure. google.com
The synthesis of alkyl-substituted isobenzofuranones has also been extensively studied. For instance, (Z)-3-(alkoxymethylene)isobenzofuran-1(3H)-ones can be synthesized stereoselectively through the photolysis of N-(2-alkoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl) benzamides. cbijournal.com This photochemical rearrangement provides a route to 3-alkylidene phthalides. cbijournal.com Furthermore, a variety of 3-alkyl phthalides have been prepared using methods such as iodolactonization of methyl 2-ynylbenzoates and palladium-catalyzed reactions. cbijournal.com
| Compound Name | Substitution Type | Synthetic Precursor/Method Highlight | Reference |
|---|---|---|---|
| 5-Phenoxy-1(3H)-isobenzofuranone | Aryl (Phenoxy) | N-substituted-4-nitrophthalimide and sodium phenoxide | google.com |
| (Z)-3-(Alkoxymethylene)isobenzofuran-1(3H)-one | Alkylidene (Alkoxymethylene) | Photolysis of N-(2-alkoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl) benzamides | cbijournal.com |
| 1,1,3,3-Tetramethyl-1,3-dihydroisobenzofuran | Alkyl (Methyl) | Reduction of phthalic acid or its esters followed by cyclization |
Incorporation of Halogenated and Heteroatom-Containing Moieties
The introduction of halogens and other heteroatoms into the isobenzofuran-1,3-dione structure is a powerful strategy for fine-tuning the electronic properties and biological activities of the resulting molecules.
Research has demonstrated the synthesis of fluorinated derivatives, which are of significant interest in medicinal chemistry. For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids with para-fluoro substitutions have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. nih.gov Another example includes the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] evitachem.comoxazin-6-yl)isoindoline-1,3-diones from the reaction of phthalic anhydride (B1165640) with 6-amino-7-fluoro-4-substituted-2H-3(4H)-benzo[b] evitachem.comoxazinones. rsc.org
Nitrogen-containing derivatives are also a major focus. Phthalic anhydride readily reacts with various amino compounds to form isoindoline-1,3-diones (phthalimides). rsc.orgnih.gov For instance, N-substituted-4-nitrophthalimides serve as key intermediates in the synthesis of other derivatives. google.com The reaction of phthalic anhydride with 2-aminobenzothiazoles can yield 2-(6-substituted benzo[d]thiazol-2-yl)isoindoline-1,3-diones. rsc.org
| Compound Type | Incorporated Moiety | Synthetic Approach | Reference |
|---|---|---|---|
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | Fluorine | Reaction involving a para-fluoro substituted benzyl (B1604629) pyridinium moiety | nih.gov |
| 2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b] evitachem.comoxazin-6-yl)isoindoline-1,3-dione | Fluorine, Nitrogen, Oxygen | Reaction of phthalic anhydride with a fluorinated benzoxazinone | rsc.org |
| N-substituted-4-nitrophthalimide | Nitrogen (Nitro group) | Reaction of an amine with 5-nitroisobenzofuran-1,3-dione | google.com |
| 2-(6-Substituted benzo[d]thiazol-2-yl)isoindoline-1,3-dione | Nitrogen, Sulfur | Reaction of phthalic anhydride with 2-aminobenzothiazoles | rsc.org |
Research on Spiro-Fused Systems Containing the Isobenzofuran Core
Spirocyclic compounds containing the isobenzofuran moiety represent a fascinating class of three-dimensional molecules with unique structural and biological properties. The synthesis of these complex architectures often involves multicomponent reactions.
A notable example is the synthesis of 3H-spiro[isobenzofuran-1,6′-pyrrolo[2,3-d]pyrimidine] derivatives through a one-pot, three-component reaction. researchgate.net Similarly, spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives can be prepared via a condensation reaction between ninhydrin (B49086) and 1,3-dicarbonyl compounds, followed by oxidative cleavage. researchgate.netbohrium.comresearchgate.net
The isobenzofuran core can be fused with various other ring systems to create diverse spiro compounds. Research has explored the synthesis of spiro[isobenzofuran-1,4'-piperidine] derivatives, which are investigated for their pharmacological potential. smolecule.com Another area of focus is the creation of spiro[cyclohexane-1,1'-inden]-3'(2'H)-one, which serves as a building block for more complex spirocyclic systems. evitachem.com The synthesis of spiro[isobenzofuran-1(3H),9'-[9H]xanthene] derivatives, which are fluoran-derived spirocyclic compounds, has also been reported.
| Spiro System | Key Features | Synthetic Highlight | Reference |
|---|---|---|---|
| 3H-Spiro[isobenzofuran-1,6′-pyrrolo[2,3-d]pyrimidine] | Fused pyrrolo[2,3-d]pyrimidine ring | One-pot three-component reaction | researchgate.net |
| Spiro[furan-2,1′-isobenzofuran]-3,3′-dione | Fused furanone ring | Condensation of ninhydrin with 1,3-dicarbonyls | researchgate.netbohrium.com |
| 3H-Spiro[isobenzofuran-1,4'-piperidine] | Fused piperidine (B6355638) ring | Used as a building block for more complex spiro compounds | smolecule.com |
| Spiro[isobenzofuran-1(3H),9'-[9H]xanthene] | Fused xanthene backbone | Construction of the spirocyclic isobenzofuran-xanthene core through cyclization |
Polycyclic and Fused-Ring Systems Derived from Isobenzofuran-1,3-diones
Beyond spiro compounds, isobenzofuran-1,3-diones are valuable precursors for the synthesis of larger polycyclic and fused-ring systems. These extended π-systems are of interest for applications in materials science, particularly in the field of organic electronics. cymitquimica.com
An example of such a system is naphtho[3,2-f]isobenzofuran-1,3-dione, a polycyclic compound with a fused naphthalene (B1677914) and isobenzofuran moiety. cymitquimica.com Its conjugated structure makes it a candidate for use in organic semiconductors and dyes. cymitquimica.com Similarly, anthra[2,3-c]furan-1,3-dione (B1278949) represents another class of polycyclic aromatic compounds derived from the isobenzofuran core. cymitquimica.com
The fusion of isobenzofuran with nitrogen-containing heterocycles has also been explored. For instance, spiro-functionalized fused polycyclic derivatives of isoquinoline (B145761) can be synthesized through a tandem reaction of isoquinoline, dialkyl acetylenedicarboxylates, and indane-1,3-dione. researchgate.net This approach leads to complex N-bridgehead bohrium.com-fused ring systems. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Isopropylisobenzofuran 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, allows for the initial identification and assignment of the primary structural features of 4-Isopropylisobenzofuran-1,3-dione.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a study using a 600 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the aromatic protons of this compound appear as a multiplet between δ 7.78 and 7.86 ppm, integrating to three hydrogens. The single methine proton of the isopropyl group is observed as a multiplet in the range of δ 3.84-4.10 ppm. The six chemically equivalent protons of the two methyl groups in the isopropyl moiety appear as two singlets at δ 1.33 and δ 1.34 ppm. rsc.org
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. For this compound, a spectrum recorded at 150 MHz in CDCl₃ shows ten distinct carbon signals. The two carbonyl carbons of the anhydride (B1165640) ring are found at δ 163.0 and δ 162.9 ppm. The six aromatic carbons resonate at δ 151.6, 136.2, 133.3, 131.6, 127.1, and 123.1 ppm. The aliphatic carbons of the isopropyl group are observed at δ 28.5 (methine) and δ 22.7 (methyls). rsc.org
| Spectrum | Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| ¹H NMR (600 MHz) | 7.86 – 7.78 (m) | 3H, Aromatic protons |
| 4.10 – 3.84 (m) | 1H, Isopropyl CH | |
| 1.34 (s), 1.33 (s) | 6H, Isopropyl CH₃ | |
| ¹³C NMR (150 MHz) | 163.0, 162.9 | C=O (Anhydride) |
| 151.6, 136.2, 133.3, 131.6, 127.1, 123.1 | Aromatic carbons | |
| 28.5 | Isopropyl CH | |
| 22.7 | Isopropyl CH₃ |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the methine proton (δ ~3.97 ppm) and the methyl protons (δ ~1.33 ppm) of the isopropyl group, confirming their connectivity. It would also reveal the coupling relationships between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is invaluable for assigning carbon signals. The HSQC spectrum would show a correlation between the methine proton signal and the methine carbon signal (δ 28.5 ppm), as well as a correlation between the methyl proton signals and the methyl carbon signal (δ 22.7 ppm). rsc.orgcolumbia.edu The aromatic proton signals would likewise be correlated to their respective attached aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3 bonds). sdsu.edu HMBC is crucial for piecing together the molecular skeleton, especially for identifying quaternary carbons (carbons with no attached protons). emerypharma.com For this molecule, HMBC correlations would be expected from the isopropyl methyl protons to both the methine carbon and the aromatic carbon at position 4. Correlations from the aromatic protons to the carbonyl carbons would firmly establish the anhydride fragment's position relative to the substituted benzene (B151609) ring.
Solid-State NMR Spectroscopy for Crystalline Forms
While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) offers insight into the structure, conformation, and dynamics of molecules in their crystalline or solid form. nih.gov For this compound, which is a solid at room temperature, ssNMR could be used to study its molecular packing in the crystal lattice. rsc.org This technique is particularly powerful for identifying and characterizing different crystalline forms (polymorphs), which may have distinct physical properties. By analyzing chemical shift anisotropy, ssNMR can provide detailed information about the local electronic environment and molecular geometry within the solid state. mdpi.com
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing clues to its structure through the analysis of its fragmentation patterns. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS analysis using electrospray ionization (ESI) detected an ion with a mass-to-charge ratio (m/z) of 191.0699. This corresponds to the protonated molecule, [M+H]⁺. The calculated exact mass for the formula C₁₁H₁₁O₃⁺ is 191.0703, which is in excellent agreement with the experimental value, confirming the molecular formula. rsc.org
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ (C₁₁H₁₁O₃⁺) | 191.0703 | 191.0699 |
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)
Different ionization methods can be used to generate ions for mass analysis, each providing complementary information.
Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically results in little to no fragmentation, producing primarily the protonated molecule [M+H]⁺ or other adduct ions. researchgate.net As seen in the HRMS data, ESI is ideal for accurately determining the molecular weight of this compound. rsc.org The observation of the intact protonated molecule confirms the molecular mass to be 190 Da.
Electron Ionization (EI-MS): In contrast to ESI, Electron Ionization is a "hard" ionization technique where a high-energy electron beam bombards the sample, causing both ionization and extensive fragmentation. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions that is highly useful for structural elucidation. While a specific EI-MS spectrum for this compound is not detailed in the provided sources, a predictable fragmentation pattern can be inferred based on its structure. The molecular ion (M⁺) would be expected at m/z 190. Key fragmentation pathways would likely include:
Loss of a methyl group (•CH₃) to give a fragment at m/z 175.
Loss of the entire isopropyl group (•CH(CH₃)₂) to yield a stable ion at m/z 147.
Cleavage of the anhydride ring, leading to the loss of carbon monoxide (CO) or carbon dioxide (CO₂).
| m/z | Predicted Ion Structure | Fragment Lost |
|---|---|---|
| 190 | [C₁₁H₁₀O₃]⁺• | Molecular Ion (M⁺•) |
| 175 | [M - CH₃]⁺ | •CH₃ |
| 147 | [M - C₃H₇]⁺ | •C₃H₇ (isopropyl) |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The absorption of IR radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of particular bonds and functional groups. mdpi.commodares.ac.ir
In the context of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various structural features of the molecule. The analysis of these spectra provides crucial information for confirming the compound's identity and assessing its chemical integrity. mdpi.com
Key expected vibrational modes for this compound include:
C=O Stretching: The cyclic anhydride group will exhibit strong absorption bands corresponding to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups. These typically appear in the region of 1750-1850 cm⁻¹.
C-O-C Stretching: The ether linkage within the furanone ring will produce characteristic stretching vibrations.
Aromatic C-H Stretching: The aromatic ring will show C-H stretching vibrations typically above 3000 cm⁻¹.
Aliphatic C-H Stretching: The isopropyl group will have characteristic C-H stretching vibrations in the 2850-2970 cm⁻¹ region.
Aromatic C=C Bending: The benzene ring will also display characteristic C=C bending vibrations in the fingerprint region (below 1600 cm⁻¹).
The positions of these bands can be influenced by the electronic environment within the molecule. FT-IR spectroscopy, with its higher sensitivity and resolution, allows for a more detailed analysis of these vibrational modes. spectroscopyonline.com
Table 1: Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Anhydride (C=O) | Asymmetric Stretch | ~1850 - 1800 |
| Anhydride (C=O) | Symmetric Stretch | ~1780 - 1740 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | ~2970 - 2850 |
| Aromatic C=C | Bend | ~1600 - 1450 |
| C-O-C | Stretch | ~1300 - 1000 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Circular Dichroism (CD) Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions from lower to higher energy orbitals. libretexts.org For organic molecules, these transitions primarily involve σ, π, and non-bonding (n) electrons. rsc.org Molecules with conjugated π systems, like the aromatic ring in this compound, tend to absorb light at longer wavelengths. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of a compound and can be used for quantitative analysis. rsc.org The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl groups. The presence of the isopropyl group may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent phthalic anhydride.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. researchgate.net This technique is particularly useful for studying chiral molecules, as they will exhibit a CD spectrum. While this compound itself is not chiral, CD studies can be employed if it is part of a larger chiral assembly or if it interacts with a chiral environment. nih.gov For instance, if the compound binds to a chiral macromolecule like a protein, an induced CD spectrum may be observed, providing insights into the binding interactions. nih.govmdpi.com
Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Benzene Ring | ~200 - 280 |
| n → π | Carbonyl Groups | ~280 - 350 |
X-ray Crystallography for Single Crystal Structure Determination
For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure. This technique would provide precise measurements of the planarity of the isobenzofuran-1,3-dione ring system and the orientation of the isopropyl group relative to the aromatic ring. The resulting crystal structure would also reveal intermolecular interactions, such as π-π stacking, which influence the crystal packing. researchgate.netmdpi.com The synthesis and characterization of similar isatin (B1672199) derivatives by single-crystal X-ray diffraction have been reported, demonstrating the power of this technique in elucidating the detailed solid-state structures of such heterocyclic compounds. hrvatska-udruga-kristalografa.hr
Table 3: Crystallographic Data for a Related Isobenzofuran-1,3-dione Derivative (Illustrative)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Note: The values in this table are illustrative for a related compound and would need to be determined experimentally for this compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for separating, identifying, and purifying compounds from a mixture. The choice of technique depends on the properties of the compound and the scale of the separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov A reversed-phase HPLC (RP-HPLC) method would be suitable for assessing the purity of this compound. analchemres.org In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. pensoft.net The retention time of the compound is a characteristic parameter under specific conditions (e.g., mobile phase composition, flow rate, and column temperature). analchemres.orgresearchgate.net By developing and validating an HPLC method according to ICH guidelines, one can ensure its accuracy, precision, and specificity for determining the purity of the compound and detecting any impurities. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. rsc.org For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) could be used with a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). rsc.org The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a given set of conditions. rsc.org
Preparative Chromatography: When isolation of a pure compound from a reaction mixture is required on a larger scale, preparative chromatography is employed. This can be either column chromatography or preparative TLC. rsc.org In the case of this compound, purification by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) would be an effective method for its isolation. rsc.org Preparative TLC can also be used for the purification of smaller quantities of the compound. rsc.org
Table 4: Chromatographic Parameters for this compound
| Technique | Stationary Phase | Mobile Phase (Example) | Key Parameter |
| HPLC | C18 | Acetonitrile (B52724)/Water | Retention Time |
| TLC | Silica Gel | Hexane/Ethyl Acetate | Rf Value |
| Preparative Chromatography | Silica Gel | Hexane/Ethyl Acetate | Elution Volume |
Computational and Theoretical Investigations of 4 Isopropylisobenzofuran 1,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. arxiv.org For 4-Isopropylisobenzofuran-1,3-dione, these calculations provide a detailed picture of its electronic landscape, which governs its chemical behavior. Methods like Hartree-Fock (HF) and post-HF methods are used, but Density Functional Theory (DFT) has become particularly widespread due to its balance of accuracy and computational cost. mdpi.commdpi.com
The electronic structure is often described in terms of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov For instance, a related compound, (E)-6-((4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione, was found to have a HOMO-LUMO energy gap of 2.806 eV, indicating high chemical reactivity. nih.gov
Reactivity profiling also involves mapping the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the carbonyl oxygens are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the carbonyl carbons would be areas of positive potential, prone to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents. nih.gov
Chemoproteomic methods can also be used for quantitative reactivity profiling of specific residues in proteins, which can be adapted to understand the reactivity of small molecules. nih.govrsc.org
Table 1: Illustrative Quantum Chemical Properties for a Phthalic Anhydride (B1165640) Derivative
| Calculated Property | Typical Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.5 eV | Relates to chemical reactivity and stability nih.gov |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the detailed pathways of chemical reactions. qub.ac.ukfu-berlin.de It allows researchers to model the transformation from reactants to products, identifying key intermediates and, crucially, the transition state (TS) for each step. sumitomo-chem.co.jp The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy of the reaction, which in turn governs the reaction rate. sumitomo-chem.co.jpresearchgate.net
For a molecule like this compound, which is a derivative of isobenzofuran (B1246724), DFT can be particularly useful in studying cycloaddition reactions. pku.edu.cn For example, DFT calculations have been used to elucidate the mechanisms of [8+2] cycloadditions between dienylisobenzofurans and dienophiles. pku.edu.cn These studies can determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. In a stepwise pathway, the calculations can identify and characterize the zwitterionic or diradical intermediates involved. pku.edu.cn
DFT calculations provide not only the energies but also the geometries of reactants, products, and transition states. researchgate.net This structural information is vital for understanding stereochemical outcomes. For example, in a study of a tri-Zn-catalyzed iodolactonization, DFT was used to model the transition state, revealing a complex network of halogen bonding, hydrogen bonding, and π-π interactions that controlled the reaction's selectivity. researchgate.net Similar analyses for this compound could predict its reactivity and selectivity in various chemical transformations. researchgate.net
Table 2: Example DFT-Calculated Energy Profile for a Hypothetical Reaction Step
| Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State (TS) | +21.7 | Highest energy barrier, determines reaction rate pku.edu.cn |
| Intermediate | -5.8 | A stable species formed during the reaction researchgate.net |
| Products | -15.0 | Final materials of the reaction step |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational flexibility and intermolecular interactions. nih.govdeshawresearch.com
For this compound, MD simulations can explore its conformational landscape. The isopropyl group can rotate, and the fused ring system may exhibit slight puckering. MD simulations can reveal the preferred conformations and the energy barriers between them. This is particularly important when the molecule interacts with other species, as its conformation can adapt to optimize interactions. chemrxiv.org
MD is also extensively used to study how a molecule like this compound interacts with its environment, such as a solvent or a biological macromolecule. nih.gov The simulations can provide detailed information on the formation and lifetime of hydrogen bonds, van der Waals interactions, and electrostatic interactions. mdpi.com Key metrics from an MD simulation include the Root-Mean-Square Deviation (RMSD), which measures the stability of the molecule's structure, and the Root-Mean-Square Fluctuation (RMSF), which highlights flexible regions of the molecule. nih.govnih.gov
Table 3: Key Outputs from a Typical MD Simulation
| Parameter | Typical Result | Interpretation |
|---|---|---|
| RMSD of Ligand | ~1.5 Å | Indicates the ligand remains in a stable conformation. |
| RMSF of Protein Residues | 0.5 - 3.0 Å | Identifies flexible loops vs. stable core regions in a binding partner. nih.gov |
| Intermolecular H-Bonds | 2-4 | Quantifies hydrogen bonding between the ligand and its partner. mdpi.com |
| Binding Free Energy (MM/GBSA) | -50 kcal/mol | Estimates the strength of the binding interaction. mdpi.com |
Molecular Docking Studies to Explore Potential Binding Modes (General Methodological Application)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). igem.wikicam.ac.uk This method is a cornerstone of structure-based drug design but also has broader applications in understanding molecular recognition. nih.gov
The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site. Each of these "poses" is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). igem.wiki The pose with the best score is predicted to be the most likely binding mode. jmpas.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com
For this compound, molecular docking could be used to screen for potential protein targets. By docking the compound against a library of protein structures, one could identify proteins where it might bind with high affinity. This provides a hypothesis for its potential biological activity. For example, isoindoline-1,3-dione derivatives have been docked against targets like TNF-α and various kinases to explore their anti-proliferative potential. jmpas.comnih.gov The results, including binding energy and specific interacting amino acid residues, guide further experimental investigation. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analysis (General Methodological Application)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used in chemistry and biology to predict the activities or properties of chemical compounds based on their molecular structures. mdpi.com The fundamental principle is that the structure of a molecule determines its physicochemical properties and, consequently, its biological activity.
Developing a QSAR/QSPR model involves several steps:
Data Set Collection : A set of molecules with known experimental data (e.g., binding affinity, toxicity, boiling point) is assembled. nih.gov
Descriptor Calculation : For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These can encode 2D information (e.g., connectivity) or 3D information (e.g., molecular shape, quantum chemical parameters). way2drug.com
Model Building : A mathematical equation is generated to correlate the descriptors with the observed activity or property, often using techniques like multiple linear regression or machine learning algorithms. nih.govresearchgate.net
Validation : The model's predictive power is rigorously tested using both internal and external validation sets of compounds. nih.gov
For this compound, a QSAR model could be developed by synthesizing a series of related derivatives and measuring their activity in a specific assay. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward more potent compounds.
Tautomerism and Isomerization Studies
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Isomerization refers to any process in which one molecule is transformed into another molecule with the exact same atoms, but arranged differently.
The structure of this compound, with its dicarbonyl system adjacent to a furan (B31954) oxygen, presents the possibility for tautomerism. While the 1,3-dione form is likely the most stable, computational studies can explore the relative energies of potential tautomers. For example, enol forms could potentially arise, although this is less common for phthalic anhydride-type systems compared to linear 1,3-dicarbonyls. DFT calculations are a primary tool for investigating tautomerism, allowing for the calculation of the relative stabilities of different tautomeric forms and the energy barriers for their interconversion. csic.es
Studies on similar systems, such as 7-hydroxy-8-(azophenyl)quinoline, show that DFT can reliably predict the prevalence of different tautomers in solution. beilstein-journals.org In some cases, tautomerism can be influenced by the solvent or by photoirradiation, leading to molecular switching behavior. beilstein-journals.org Computational analysis of this compound could reveal if such phenomena are plausible, which would be critical for understanding its behavior in different chemical environments.
Applications of 4 Isopropylisobenzofuran 1,3 Dione in Advanced Organic Synthesis and Materials Science
Utility as a Core Building Block and Versatile Synthetic Intermediate
4-Isopropylisobenzofuran-1,3-dione serves as a valuable building block in organic synthesis due to the reactivity of its anhydride (B1165640) group. This functionality allows it to readily participate in a variety of chemical transformations, making it a versatile intermediate for constructing more complex molecules. The core isobenzofuran-1,3-dione structure is analogous to indane-1,3-dione, a well-established scaffold in synthetic chemistry known for its utility in forming a wide range of compounds. mdpi.comencyclopedia.pubnih.gov
The presence of the isopropyl group on the benzene (B151609) ring influences the compound's physical and chemical properties. It enhances solubility in organic solvents, which is a practical advantage in many reaction setups. Furthermore, the electron-donating nature of the isopropyl group can modulate the electronic properties of the aromatic ring, influencing the reactivity of the anhydride and the characteristics of the resulting products.
Key reactions involving this type of scaffold include:
Acylation Reactions: The anhydride can react with nucleophiles like alcohols and amines to form esters and amides, respectively. This is a fundamental step in the synthesis of various derivatives.
Ring-Opening Reactions: The anhydride ring can be opened to yield phthalic acid derivatives, which can then be used in further synthetic steps.
Cycloaddition Reactions: The aromatic part of the molecule can participate in cycloaddition reactions, leading to the formation of polycyclic systems. polimi.it
The versatility of the closely related indane-1,3-dione scaffold has been demonstrated in its use to prepare a multitude of molecular systems with potential biological applications. benthamscience.com This versatility is shared by this compound, positioning it as a key starting material for creating diverse chemical libraries.
Precursor in the Synthesis of Diverse Heterocyclic and Polycyclic Scaffolds
The construction of heterocyclic and polycyclic frameworks is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in natural products and functional materials. frontiersin.orgmdpi.com this compound is an excellent precursor for this purpose. Its anhydride functionality is a key feature that chemists exploit to build new rings onto the existing scaffold.
For instance, derivatives of isobenzofuran-1,3-dione and the related indane-1,3-dione are used in multicomponent reactions to synthesize complex heterocyclic systems in a single step. These reactions are highly efficient and atom-economical. Examples of scaffolds synthesized from related dione (B5365651) precursors include:
Indeno[1,2-b]pyridines (Azafluorenones): These nitrogen-containing polycyclic compounds have been synthesized using indane-1,3-dione as a starting material. benthamscience.com The reaction typically involves a condensation reaction with an amine and a compound containing an active methylene (B1212753) group.
Pyrimido[4,5-b]quinolines: These fused heterocyclic systems, known for their biological activities, can be prepared through multicomponent reactions involving derivatives of uracil (B121893) and cyclic ketones. heteroletters.org
Polycyclic Indolines: Zinc-catalyzed cycloaddition reactions between indoles and 1,2-diaza-1,3-dienes can yield complex polycyclic indoline (B122111) frameworks. polimi.it
The general reactivity patterns established for these parent scaffolds are directly applicable to this compound, allowing for the generation of novel heterocyclic and polycyclic compounds where the isopropyl group can fine-tune the properties of the final molecule.
Table 1: Examples of Heterocyclic Scaffolds from Dione Precursors This table is generated based on data from related dione compounds.
| Precursor Type | Resulting Scaffold | Synthetic Method | Reference |
|---|---|---|---|
| Indane-1,3-dione | Indeno[1,2-b]pyridines | Multicomponent Reactions | benthamscience.com |
| Cyclic Ketones | Pyrimido[4,5-b]quinolines | Multicomponent Reactions | heteroletters.org |
| 1,2-diaza-1,3-dienes | Polycyclic Indolines | [4+2] and [3+2] Cycloadditions | polimi.it |
| Phthalic Anhydrides | Isoindoline-1,3-diones | Reaction with Amines |
Applications in Organic Electronics and Optoelectronic Materials
In the field of materials science, molecules with specific electronic properties are in high demand for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Compounds based on the isobenzofuran-1,3-dione and indane-1,3-dione core are recognized for their electron-accepting nature. mdpi.comencyclopedia.pubnih.gov This property is crucial for creating donor-acceptor systems, which are fundamental to the function of many organic electronic devices.
When combined with an electron-donating molecule, these acceptor moieties facilitate charge separation and transport, which are key processes in solar cells and other optoelectronic devices. Theoretical studies on systems like isoindoline-1,3-dione linked to a fullerene donor have shown potential for good electronic transfer and nonlinear optical activity, highlighting the promise of this structural class. researchgate.net
The incorporation of a 4-isopropyl group into the isobenzofuran-1,3-dione structure can influence several key parameters:
Energy Levels: The electron-donating isopropyl group can subtly alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), allowing for fine-tuning of the electronic properties to match other materials in a device.
Morphology: The bulky isopropyl group can affect the way molecules pack together in the solid state. This can prevent unwanted crystallization and promote the formation of smooth, amorphous films, which is often desirable for device performance.
Solubility: Enhanced solubility due to the isopropyl group facilitates the processing of these materials from solution, which is a major advantage for large-area and low-cost manufacturing techniques like printing.
Development of Photoinitiators for Photopolymerization Processes
Photopolymerization is a process where light is used to initiate a chain reaction that converts liquid monomers into a solid polymer. This technology is central to 3D printing, coatings, and dental materials. The efficiency of this process depends on a photoinitiator, a molecule that absorbs light and generates reactive species (radicals or cations) to start the polymerization.
Derivatives of indane-1,3-dione have been successfully developed as highly efficient photoinitiators, particularly for polymerization initiated by visible light, such as that from a 405 nm LED. anu.edu.auresearchgate.net These molecules often work as part of a multi-component system, typically with an amine (electron donor) and an iodonium (B1229267) salt (electron acceptor). anu.edu.au In these "push-pull" dye systems, the dione structure acts as the electron-accepting part of the chromophore. anu.edu.auresearchgate.net
The key advantages of using a this compound-based structure as a photoinitiator include:
Broad Absorption: These dyes can be designed to absorb light strongly in the near-UV and visible regions, matching the output of common light sources like LEDs. researchgate.net
High Reactivity: Upon light absorption, they can efficiently engage in electron transfer processes with co-initiators to generate the radicals needed for polymerization.
Structural Tuning: The performance of the photoinitiator can be systematically tuned by modifying its chemical structure. The isopropyl group on the 4-position of the isobenzofuran-1,3-dione ring would influence the molecule's absorption spectrum and redox properties, allowing for optimization of its photoinitiating efficiency.
Table 2: Research Findings on Dione-Based Photoinitiators This table is generated based on data from related indane-1,3-dione derivatives.
| Dione Derivative Class | Photoinitiating System Type | Key Finding | Light Source | Reference |
|---|---|---|---|---|
| Indane-1,3-dione | Three-component (Dye/Amine/Iodonium) | Efficiently promotes free radical polymerization of acrylates. | 405 nm LED | anu.edu.au |
| 1H-cyclopenta[b]naphthalene-1,3-dione | Three-component (Dye/Amine/Iodonium) | Extension of aromaticity enhances performance; successful use in 3D printing. | 405 nm LED, Sunlight | researchgate.netmdpi.com |
| Benzophenone Derivatives | Type II Photoinitiator | Enhanced photosensitivity and solubility compared to commercial analogs. | Not Specified | mdpi.com |
Integration into Advanced Sensor Technologies (e.g., Optical Probes)
The development of sensors that can detect specific molecules or changes in the environment is a critical area of research. Fluorescent probes are a particularly powerful type of sensor, as they can signal the presence of a target analyte with a change in their light emission.
The core structure of isobenzofuran-1,3-dione is related to scaffolds that have been successfully used to create advanced fluorescent probes. For example, researchers have used 4-hydroxyisoindoline-1,3-dione as the basis for a two-photon fluorescent probe designed to detect peroxynitrite, a reactive oxygen species implicated in various diseases. rsc.org The probe works by having a reactive site that, upon interaction with the target, alters the electronic structure of the fluorophore, leading to a change in its fluorescence. rsc.org
A this compound scaffold could be similarly functionalized to create novel optical probes. The anhydride group provides a convenient handle for attaching a recognition unit that is selective for a specific analyte. The isopropyl group could help to:
Tune Photophysical Properties: Modify the absorption and emission wavelengths of the probe.
Enhance Sensitivity and Selectivity: Influence the interaction between the probe and its target.
Improve Bioavailability: In the context of biological sensing, the lipophilicity imparted by the isopropyl group could affect how the probe interacts with cells and tissues.
Contribution to Non-Linear Optical (NLO) Material Design
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense light, such as that from a laser. This property is the basis for technologies like frequency conversion (e.g., changing the color of laser light) and all-optical switching. tcichemicals.comresearchgate.net Organic molecules with large NLO responses are of particular interest due to their fast response times and molecular tailorability. aps.org
A common strategy for designing NLO molecules is to create a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The isobenzofuran-1,3-dione unit, being an electron acceptor, is an ideal component for such NLO chromophores. mdpi.comencyclopedia.pubnih.gov
Emerging Research Directions and Future Outlook for 4 Isopropylisobenzofuran 1,3 Dione
Development of Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry's shift towards green chemistry is driving the development of more sustainable methods for producing valuable compounds like 4-Isopropylisobenzofuran-1,3-dione. Current research efforts are aimed at reducing the environmental impact of its synthesis.
Detailed Research Findings: Traditional synthetic routes for phthalic anhydrides often rely on harsh conditions and petroleum-based starting materials. However, emerging research points toward more environmentally friendly alternatives. A significant advancement in this area is the development of processes that utilize renewable resources. For instance, green production methods for the parent compound, phthalic anhydride (B1165640), have been reported using bio-based furan (B31954) and maleic anhydride, which can be derived from biomass. nih.gov Another approach involves the oxidation of o-xylene (B151617) using catalysts supported on materials like titania. nih.gov
Furthermore, a key principle of green chemistry is the reduction or elimination of hazardous solvents. Research on the synthesis of related anhydride compounds, such as 4-phenylethynylphthalic anhydride, has demonstrated the feasibility of using aqueous media for key reaction steps like the Sonogashira coupling. researchgate.net This approach not only minimizes the use of volatile organic compounds but can also simplify the experimental operation and improve atom economy. researchgate.net These methodologies provide a blueprint for developing sustainable protocols for this compound, moving away from conventional, solvent-heavy processes.
| Parameter | Conventional Protocol (Hypothetical) | Sustainable Protocol (Projected) |
| Starting Materials | Petroleum-derived xylenes | Biomass-derived precursors (e.g., from corn stover) nih.gov |
| Solvent | Organic solvents (e.g., THF, Toluene) | Aqueous media, ionic liquids researchgate.netgoogle.com |
| Catalyst | Heavy metal catalysts | Bio-based or reusable catalysts (e.g., acid resins) nih.gov |
| Waste Generation | Higher levels of organic and inorganic waste | Reduced waste, potential for solvent recycling |
| Energy Consumption | Often requires high temperatures and pressures | Milder reaction conditions, potentially lower energy input |
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is crucial for improving the production efficiency and selectivity of this compound.
Detailed Research Findings: Recent studies have highlighted the efficacy of advanced catalytic systems for anhydride synthesis. One such example is the palladium-catalyzed oxidative carbonylative annulation of aromatic acids, which has been successfully used to produce this compound with a 66% isolated yield. rsc.org This method demonstrates a modern approach to forming the anhydride ring structure. Other research into anhydride synthesis has employed palladium phosphine (B1218219) catalyst systems, where the choice of ligand and the presence of an acid promotor are critical for catalytic activity. d-nb.info
Beyond precious metal catalysts, the field is exploring more economical and sustainable options. For the synthesis of related phthalimide (B116566) derivatives from phthalic anhydride, green catalysts such as the water extract of onion peel ash have been reported. nih.gov For other transformations involving anhydrides, phosphoric acid has been shown to be an effective promoter. nih.gov In the synthesis of structurally similar compounds, Lewis acids like aluminum chloride (AlCl3) have been used in ionic liquids, offering a different catalytic environment. google.com The future of this compound synthesis will likely involve optimizing these systems and discovering new, non-metal, or earth-abundant metal catalysts to make the process more economical and scalable.
| Catalyst System | Key Features | Potential Advantages | Reference |
| Palladium / AgTFA | Oxidative carbonylative annulation of aromatic acids. | Direct route to the target compound. | rsc.org |
| Palladium / Phosphine Ligand | Reppe-carbonylation of alkenes with carboxylic acids. | Conforms to green chemistry principles. | d-nb.info |
| Lewis Acids (e.g., AlCl3) | Used in ionic liquids for alkylation steps. | High catalytic activity. | google.com |
| Acid Resin | Used for converting bio-based furan to phthalic anhydride. | Green, reusable catalyst. | nih.gov |
| Phosphoric Acid | Promotes synthesis of pyrrole (B145914) derivatives from anhydrides. | Metal-free, economical promoter. | nih.gov |
Advanced Applications in Functional Materials Beyond Current Scope
The unique structure of this compound, featuring a bulky, non-polar isopropyl group on an aromatic anhydride core, makes it a promising candidate for creating novel functional materials with tailored properties.
Detailed Research Findings: The primary application envisioned for this compound is as a monomer or modifier in the production of high-performance polymers. Phthalic anhydrides are fundamental precursors to polyimides, polymers renowned for their exceptional thermal and oxidative stability. researchgate.net The incorporation of a 4-phenylethynylphthalic anhydride end-cap, for example, is known to improve the processibility and solvent resistance of polyimides. researchgate.net Similarly, the isopropyl group in this compound is expected to enhance the solubility of resulting polyimides in common organic solvents, making them easier to process without significantly compromising their thermal properties.
Patents have listed 4-isopropyl phthalic anhydride as an intermediate for new functional materials derived from aromatic diamines. google.com Furthermore, related structures like 4,4'-(hexafluoroisopropylidene) diphthalic anhydride are critical components in the synthesis of liquid crystal materials. google.com This suggests a potential application pathway for this compound in optical and electronic materials. Other established uses for anhydrides include acting as curing agents for epoxy resins to create robust insulating materials. d-nb.info The specific properties imparted by the isopropyl group could lead to epoxy resins with modified flexibility, adhesion, or dielectric properties.
| Material Class | Potential Role of this compound | Expected Functional Improvement |
| Polyimides | Monomer or end-capping agent. researchgate.net | Enhanced solubility, improved processibility, tailored thermal stability. |
| Liquid Crystals | Precursor to mesogenic structures. google.com | Modification of phase transition temperatures and optical properties. |
| Epoxy Resins | Curing agent or hardener. d-nb.info | Increased flexibility, modified adhesion, controlled dielectric constant. |
| Polyesters | Monomer in copolymerization with epoxides. rsc.org | Introduction of aromatic rigidity and hydrophobicity, tuning of glass transition temperature. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of materials derived from this compound, researchers are looking to integrate its synthesis with modern high-throughput technologies like flow chemistry and automated synthesis.
Detailed Research Findings: Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages. mdpi.com These include enhanced safety, especially for highly exothermic reactions, superior heat and mass transfer, and simplified scalability. curiaglobal.comeuropa.eu The synthesis of this compound could be adapted to a flow reactor, allowing for safer handling of reagents and better control over reaction parameters, leading to higher purity products. europa.eu The application of flow chemistry has been demonstrated in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), showcasing its robustness. sioc-journal.cnnih.gov
Complementing flow chemistry, automated synthesis platforms enable the rapid creation of chemical libraries for screening purposes. chemspeed.com Systems that merge continuous-flow operations with solid-phase synthesis have been developed for the multistep, push-button synthesis of complex molecules like the pharmaceutical prexasertib. nih.gov Such platforms could be programmed to synthesize a range of derivatives of this compound by varying reaction partners. This would allow for the rapid generation and testing of new polymers or functional materials, dramatically accelerating the research and development cycle compared to traditional manual methods. nih.govyoutube.com
| Parameter | Batch Synthesis | Flow Chemistry / Automated Synthesis |
| Scalability | Difficult; requires re-optimization for different scales. | Easier; achieved by running the system for longer periods. curiaglobal.com |
| Safety | Higher risk with exothermic or hazardous reactions. | Enhanced safety due to small reactor volumes and superior temperature control. europa.eu |
| Reproducibility | Can vary between batches. | High; precise control over reaction parameters ensures consistency. mdpi.com |
| Throughput | Sequential and labor-intensive. | High; enables rapid library synthesis and reaction optimization. chemspeed.comnih.gov |
| Integration | Manual process for optimization and diversification. | Allows for automated, multi-step sequences and diversification for material discovery. nih.gov |
Q & A
Q. Which regulatory guidelines govern the use of this compound in academic labs?
- Answer : Adhere to OSHA standards for hazardous chemical handling (29 CFR 1910.1450) and EPA waste disposal rules (40 CFR 261). specifies lab-specific protocols (e.g., no household use) and mandates SDS updates per GHS revisions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
